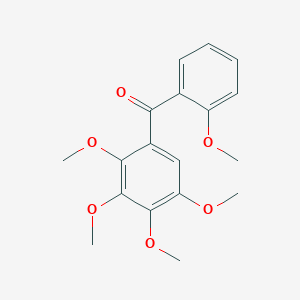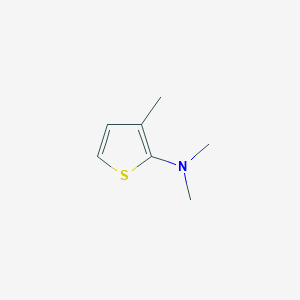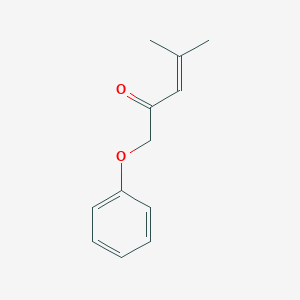
(2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone is an organic compound that features a methanone group bonded to two aromatic rings, one of which is substituted with a methoxy group at the 2-position, and the other with methoxy groups at the 2, 3, 4, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 2,3,4,5-tetramethoxybenzene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Methoxybenzoyl chloride+2,3,4,5-TetramethoxybenzenePyridinethis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
(2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The methoxy groups may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Potential molecular targets include enzymes and receptors involved in cellular signaling pathways.
類似化合物との比較
Similar Compounds
- (2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone
- (2,3,4,5-Tetramethoxyphenyl)propan-2-amine
- (2,4,5-Trimethoxyphenyl)methanone
Uniqueness
(2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone is unique due to the specific arrangement of methoxy groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties compared to other similar compounds, making it a valuable subject of study in various research fields.
特性
| 116447-65-5 | |
分子式 |
C18H20O6 |
分子量 |
332.3 g/mol |
IUPAC名 |
(2-methoxyphenyl)-(2,3,4,5-tetramethoxyphenyl)methanone |
InChI |
InChI=1S/C18H20O6/c1-20-13-9-7-6-8-11(13)15(19)12-10-14(21-2)17(23-4)18(24-5)16(12)22-3/h6-10H,1-5H3 |
InChIキー |
PHJPQXCAOMMCFS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=C(C(=C2OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/no-structure.png)

![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)


